4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one

Description

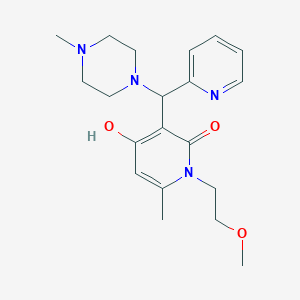

4-Hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one (CAS: 897735-56-7) is a pyridinone derivative with a molecular formula of C₂₀H₂₈N₄O₃ and a molecular weight of 372.5 g/mol . Its structure features:

- A pyridin-2(1H)-one core substituted with a hydroxy group at position 4 and a methyl group at position 4.

- A 2-methoxyethyl chain at position 1.

- A bis-aryl/piperazinylmethyl group at position 3, comprising a pyridin-2-yl ring and a 4-methylpiperazine moiety.

Propriétés

IUPAC Name |

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O3/c1-15-14-17(25)18(20(26)24(15)12-13-27-3)19(16-6-4-5-7-21-16)23-10-8-22(2)9-11-23/h4-7,14,19,25H,8-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNGZAROXGTCKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=N2)N3CCN(CC3)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one is a complex organic molecule with potential therapeutic applications. Its intricate structure, which includes multiple functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives , characterized by a pyridine ring substituted with various functional groups, including hydroxy, methoxy, and piperazine moieties. The molecular formula is , with a molecular weight of approximately 372.47 g/mol . The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 372.47 g/mol |

| Structure | Structure |

Sirtuin Activation

Recent studies have highlighted the compound's ability to activate Sirtuin 6 (Sirt6) , a protein involved in various cellular processes including metabolism and aging. In vitro assays demonstrated that it enhances Sirt6 deacetylation activity significantly, with activation folds exceeding 4.62 at specific concentrations (100 μM) . This suggests potential applications in metabolic disorders and age-related diseases.

Antitumor Activity

Preliminary evaluations indicate that the compound may exhibit antitumor properties. It has been shown to inhibit the proliferation of pancreatic ductal adenocarcinoma (PDAC) cells, leading to decreased tumor growth in xenograft models . The mechanism appears to involve modulation of histone acetylation levels, which are critical for gene expression regulation.

While the exact mechanism of action remains partially elucidated, it is believed that the compound interacts with various biological targets due to its structural complexity. The following pathways are proposed:

- Activation of Sirt6 : Enhances deacetylation activity leading to altered gene expression related to metabolism and aging.

- Inhibition of Tumor Growth : Modulates histone acetylation impacting cancer cell proliferation.

Study 1: Sirt6 Activation

A study assessed the activation of Sirt6 by this compound using fluorometric assays. The results indicated a significant increase in Sirt6 activity compared to controls, suggesting its potential as a therapeutic agent for enhancing metabolic regulation .

Study 2: Antitumor Efficacy

In another investigation, the compound was evaluated for its effects on PDAC cells. The findings revealed that treatment led to reduced cell viability and migration, indicating its potential as an anti-cancer agent .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Differences and Similarities

Key Observations :

Core Heterocycle: The target compound’s pyridin-2(1H)-one core differs from pyrrolopyridinediones () and pyrazolopyrimidinones (), which may alter electronic properties and binding affinity.

Substituent Effects: Replacement of the pyridin-2-yl group with a 2-methoxyphenyl () increases lipophilicity but may reduce hydrogen-bonding capacity . 4-Methylpiperazine vs. Hydroxy vs. Methoxy/Ethoxy Groups: The 4-hydroxy group in the target compound may improve solubility but increase metabolic susceptibility compared to methoxy/ethoxy derivatives () .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physicochemical Data

Key Observations :

Solubility vs. Permeability : The hydroxy group in the target compound improves aqueous solubility compared to MK-1775 but may reduce cell membrane permeability relative to more lipophilic analogs () .

Metabolic Stability : Ethoxy/methoxy substituents () confer higher metabolic stability than the target’s hydroxy group, which may undergo glucuronidation .

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the pyridinone core followed by functionalization of the piperazinyl and pyridinyl moieties. Key steps include:

- Nucleophilic substitution for introducing the 2-methoxyethyl group at the 1-position .

- Mannich-type reactions or alkylation to attach the (4-methylpiperazin-1-yl)(pyridin-2-yl)methyl group at the 3-position .

- Hydrolysis or oxidative conditions to achieve the 4-hydroxy group .

Optimization Tips: - Use anhydrous solvents (e.g., DCM or THF) to minimize side reactions during alkylation .

- Control temperature (e.g., 0–5°C for exothermic steps) to improve regioselectivity .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase) .

Q. Which analytical techniques are most effective for characterizing this compound and assessing purity?

Methodological Answer:

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve polar impurities; retention time and UV spectra (λ = 254 nm) confirm identity .

- TLC : Employ silica gel plates and visualize using iodine vapor or UV light; Rf values should match reference standards .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (expected [M+H]+ ≈ 428 g/mol) .

- NMR : 1H/13C NMR in DMSO-d6 or CDCl3 resolves structural features (e.g., methoxyethyl protons at δ 3.3–3.5 ppm, pyridinyl aromatic protons at δ 7.5–8.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different in vitro models?

Methodological Answer:

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .

- Dose-Response Curves : Perform 8-point dilution series (e.g., 1 nM–100 µM) to assess potency (IC50/EC50) and efficacy (Emax) .

- Comparative Analysis : Use positive controls (e.g., known kinase inhibitors) and validate results across ≥3 independent experiments .

- Mechanistic Profiling : Combine enzymatic assays (e.g., kinase inhibition) with cell-based assays (e.g., apoptosis markers) to distinguish on-target vs. off-target effects .

Q. What strategies are recommended to investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-methylpiperazinyl and pyridinyl moieties?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with:

- Biological Testing : Screen analogs for:

- Target binding : Surface plasmon resonance (SPR) or fluorescence polarization assays .

- Selectivity : Profile against related targets (e.g., other kinases or GPCRs) to identify structural determinants of specificity .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to visualize interactions with target active sites .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s pharmacokinetic properties?

Methodological Answer:

- Validate In Silico Models : Cross-check predictions (e.g., logP, CYP450 metabolism) with experimental data from:

- Adjust QSAR Parameters : Refine computational models by incorporating experimental data (e.g., measured logP vs. predicted) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.